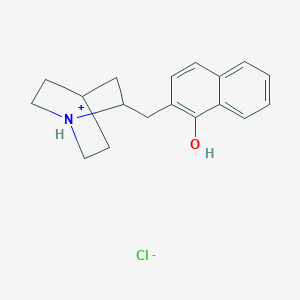
2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as an allosteric modulator of the muscarinic acetylcholine receptor.
Mécanisme D'action
The mechanism of action of 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride involves allosteric modulation of the muscarinic acetylcholine receptor. This compound binds to a specific site on the receptor, which enhances the binding of acetylcholine to the receptor. This results in an increase in the activity of the receptor and the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to enhance cognitive function and memory in animal models. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride in lab experiments is its high affinity for the muscarinic acetylcholine receptor. This allows for precise modulation of the receptor's activity, which can be useful in studying the downstream signaling pathways and physiological effects. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in the treatment of neurological disorders. Finally, the development of more selective allosteric modulators of the muscarinic acetylcholine receptor could lead to the development of more targeted and effective therapies for these disorders.
Méthodes De Synthèse
The synthesis of 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride is a complex process that involves several steps. The first step in the synthesis involves the preparation of 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol. This is achieved by reacting 1-naphthol with 2-bromo-1-(1-azabicyclo(2.2.2)oct-2-yl)ethanone in the presence of a base. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Applications De Recherche Scientifique
2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the M1 and M4 subtypes of the muscarinic acetylcholine receptor. The muscarinic acetylcholine receptor is a G protein-coupled receptor that plays an important role in several physiological processes, including cognition, memory, and attention.
Propriétés
Numéro CAS |
106200-16-2 |
|---|---|
Formule moléculaire |
C43H67N9O13 |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
2-(1-azoniabicyclo[2.2.2]octan-2-ylmethyl)naphthalen-1-ol;chloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18-15(6-5-14-3-1-2-4-17(14)18)12-16-11-13-7-9-19(16)10-8-13;/h1-6,13,16,20H,7-12H2;1H |
Clé InChI |
ZICQGNQOSKPESU-UHFFFAOYSA-N |
SMILES |
C1C[NH+]2CCC1CC2CC3=C(C4=CC=CC=C4C=C3)O.[Cl-] |
SMILES canonique |
C1C[NH+]2CCC1CC2CC3=C(C4=CC=CC=C4C=C3)O.[Cl-] |
Synonymes |
2-(1-Oxynaphthyl-2-methyl)quinuclidine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



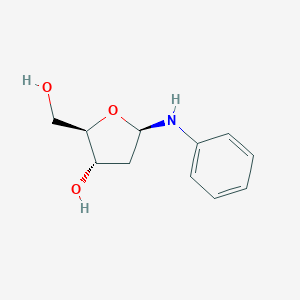
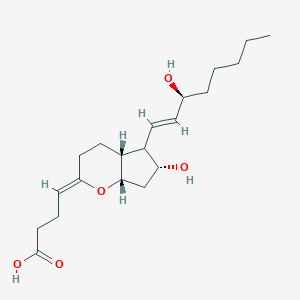
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
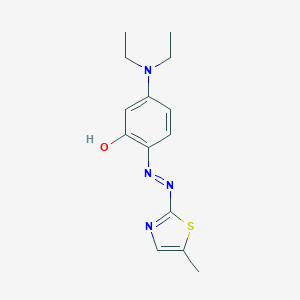
![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)
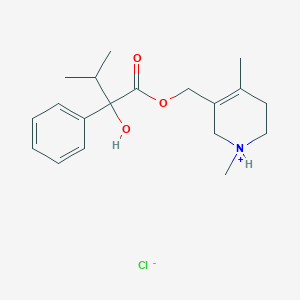
![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)


![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)
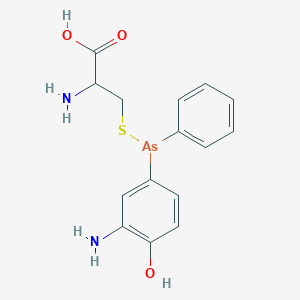
![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)
![[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B217460.png)